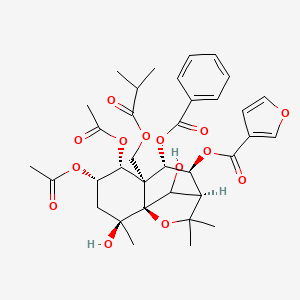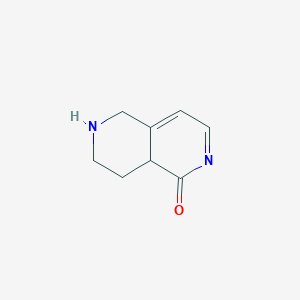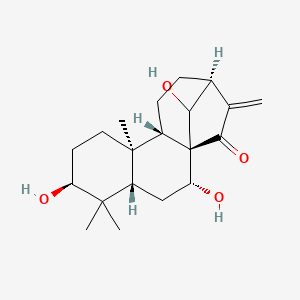
(1,3E,5Z)-Undeca-1,3,5-triene-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is a deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene. It is a hydrocarbon compound with the molecular formula C11H13D5. The compound features a conjugated triene system, which is a sequence of three alternating double and single bonds. The deuterium labeling (d5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 typically involves the deuteration of (1,3E,5Z)-Undeca-1,3,5-triene. One common method is the catalytic hydrogenation of the corresponding triene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process is optimized to achieve high yields and purity of the deuterated product. The use of deuterium gas and efficient catalysts ensures the selective replacement of hydrogen atoms with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions: (1,3E,5Z)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene system to a saturated hydrocarbon.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3E,5Z)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (1,3E,5Z)-Undeca-1,3,5-triene-d5 involves its interaction with molecular targets and pathways in chemical and biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The compound’s triene system can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(1,3E,5Z)-Undeca-1,3,5-triene: The non-deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene-d5.
(3Z,5E)-1,3,5-Undecatriene: An isomer with different double bond configurations.
(E,E)-1,3,5-Undecatriene: Another isomer with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. The compound’s triene system also offers versatility in undergoing various chemical reactions, making it valuable in different research fields.
Eigenschaften
Molekularformel |
C11H18 |
|---|---|
Molekulargewicht |
155.29 g/mol |
IUPAC-Name |
(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |
InChI-Schlüssel |
JQQDKNVOSLONRS-QENOAVLCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |
Kanonische SMILES |
CCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

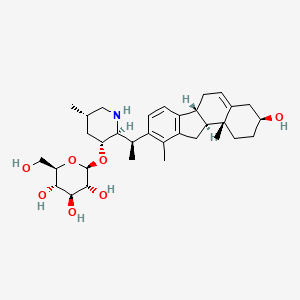
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)


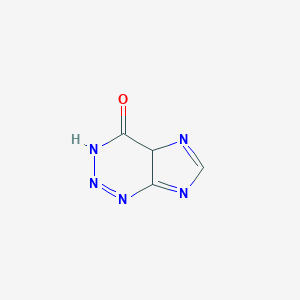
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)
![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

